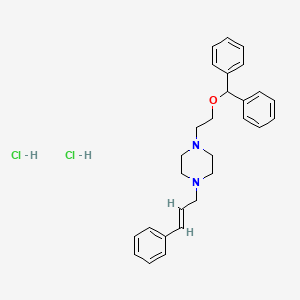

GBR 12783

Description

Propriétés

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXBLLTRMCYNC-JFXLULTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GBR 12783 and the Dopamine Transporter: A Technical Guide to its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GBR 12783 on the dopamine transporter (DAT). This compound is a potent and selective dopamine uptake inhibitor, making it a crucial tool in neuroscience research and a reference compound in the development of therapeutics for dopamine-related disorders. This document, intended for researchers, scientists, and drug development professionals, details the binding characteristics, inhibitory kinetics, and potential signaling consequences of this compound's interaction with DAT.

Core Mechanism: A High-Affinity Antagonist

This compound acts as a potent and selective inhibitor of the dopamine transporter, effectively blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. The binding of this compound to DAT is characterized by a high affinity, as demonstrated by its low nanomolar dissociation constant (Kd) and inhibitory concentration (IC50) values.

The interaction is competitive in nature, with this compound vying with dopamine and other DAT ligands for binding to the transporter. Notably, research suggests that this compound and cocaine, another well-known DAT inhibitor, recognize non-identical but overlapping binding domains on the dopamine transporter[1].

A key feature of this compound's mechanism is its time-dependent inhibition, which points to a two-step binding process. Initially, a rapid, lower-affinity complex is formed between this compound and the transporter (TI). This is followed by a slower isomerization to a more stable, higher-affinity complex (TI*), suggesting a conformational change in the transporter protein upon inhibitor binding[2][3]. This two-step mechanism may contribute to its potent and long-lasting effects.

The binding of this compound to the dopamine transporter is also sensitive to the ionic environment. The presence of sodium ions (Na+) is critical for high-affinity binding, while other cations such as potassium (K+), calcium (Ca2+), and magnesium (Mg2+) can modulate its binding, suggesting a complex interplay of ions in regulating the transporter's conformation and its interaction with inhibitors[4][5].

Quantitative Analysis of this compound Interaction with DAT

The following tables summarize the key quantitative parameters defining the interaction of this compound with the dopamine transporter, compiled from various studies.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| K_d | 1.6 nM | Rat Striatal Membranes | [³H]this compound saturation binding | |

| B_max | 10.3 pmol/mg protein | Rat Striatal Membranes | [³H]this compound saturation binding | |

| IC_50 (Dopamine Uptake) | 1.8 nM | Rat Striatal Synaptosomes | Inhibition of [³H]dopamine uptake | |

| IC_50 (Dopamine Uptake, preincubation) | 1.85 ± 0.1 nM | Rat Striatal Synaptosomes | Inhibition of [³H]dopamine uptake with preincubation | |

| IC_50 (Dopamine Uptake, no preincubation) | 25 ± 3.5 nM | Rat Striatal Synaptosomes | Inhibition of [³H]dopamine uptake without preincubation | |

| K_i (Initial Complex, TI) | ≥ 20 nM | Rat Striatal Synaptosomes | Time-course of uptake inhibition | |

| K_i * (Stable Complex, TI*) | ≤ 5 nM | Rat Striatal Synaptosomes | Time-course of uptake inhibition |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are synthesized protocols for key experiments used to characterize the mechanism of action of this compound on the dopamine transporter.

[³H]this compound Radioligand Binding Assay

This assay quantifies the binding of radiolabeled this compound to the dopamine transporter in prepared brain tissue membranes.

1. Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer.

2. Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, [³H]this compound (at a concentration near its K_d), and either buffer (for total binding) or a high concentration of a competing ligand like unlabeled this compound or mazindol (for non-specific binding).

-

For competition assays, include varying concentrations of the test compound.

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Termination and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding, plot specific binding against the concentration of [³H]this compound to determine K_d and B_max.

-

For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC_50 value.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to block the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals containing functional transporters.

1. Synaptosome Preparation:

-

Homogenize fresh rat striatal tissue in a sucrose-based buffer.

-

Perform differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Uptake Experiment:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C.

-

Initiate dopamine uptake by adding a known concentration of [³H]dopamine.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

3. Detection and Analysis:

-

Quantify the amount of [³H]dopamine taken up by the synaptosomes by measuring the radioactivity on the filters using a scintillation counter.

-

Determine the IC_50 value of this compound by plotting the percentage of inhibition of dopamine uptake against the log concentration of this compound.

-

Kinetic parameters (K_m and V_max) can be determined by measuring uptake at varying dopamine concentrations in the presence and absence of the inhibitor.

Visualizing the Molecular Interactions and Processes

To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways Influenced by this compound

The dopamine transporter is not merely a passive conduit for dopamine but is also subject to regulation by intracellular signaling cascades. While the direct downstream signaling effects of this compound binding are still an active area of research, its ability to block dopamine uptake and increase extracellular dopamine levels can indirectly influence signaling pathways sensitive to dopamine receptor activation.

Furthermore, some evidence suggests that DAT inhibitors can modulate signaling pathways more directly. For instance, treatment with this compound has been shown to induce the phosphorylation of the extracellular signal-regulated kinase (ERK) in the striatum. ERK is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and synaptic plasticity. The activation of ERK by this compound suggests that DAT inhibition can trigger intracellular signaling events that may contribute to the long-term effects of these drugs.

The regulation of DAT itself is known to be influenced by protein kinase C (PKC). Activation of PKC can lead to the phosphorylation of DAT and its subsequent internalization, reducing dopamine uptake capacity. While the direct effect of this compound on this specific regulatory mechanism is not fully elucidated, it is an important consideration in understanding the overall impact of this inhibitor on dopaminergic signaling.

Conclusion

This compound is a powerful pharmacological tool for studying the dopamine transporter. Its high affinity, selectivity, and complex, time-dependent binding mechanism provide a unique profile for a DAT inhibitor. A thorough understanding of its interaction with DAT, as detailed in this guide, is essential for its effective use in research and for leveraging its properties in the development of novel therapeutics for a range of neurological and psychiatric disorders. Further investigation into the direct signaling consequences of this compound binding will undoubtedly provide deeper insights into the multifaceted role of the dopamine transporter in neuronal function.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.com [devtoolsdaily.com]

GBR 12783: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, an aryl 1,4-dialk(en)ylpiperazine derivative, is a potent and highly selective dopamine reuptake inhibitor (DRI). Its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it an invaluable tool in neuroscience research for investigating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional potency, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Introduction

The dopamine transporter is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopaminergic signal and maintains dopamine homeostasis. Dysregulation of DAT function is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. This compound serves as a selective antagonist of DAT, effectively blocking dopamine reuptake and thereby increasing the extracellular concentration and duration of action of dopamine.[1] Its selectivity profile distinguishes it from less selective DRIs like cocaine, which also interact significantly with SERT and NET.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data, providing a comparative view of its interaction with monoamine transporters.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Transporter | Species | Tissue/System | Value | Reference |

| IC₅₀ | DAT | Rat | Striatal Synaptosomes | 1.8 nM | [2] |

| DAT | Rat | Striatal Synaptosomes | 25 nM (without preincubation) | [3] | |

| Kᵢ | DAT | Rat | Striatal Synaptosomes | ≥ 20 nM (initial complex) | [3] |

| DAT | Rat | Striatal Synaptosomes | ≤ 5 nM (isomerized complex) | [3] | |

| Kd | DAT | Rat | Striatal Membranes | 1.6 nM ([³H]this compound) | |

| DAT | Rat | Striatal Membranes | 0.23 nM ([³H]this compound in 10 mM Na⁺) | ||

| Bmax | DAT | Rat | Striatal Membranes | 10.3 pmol/mg protein | |

| DAT | Rat | Striatal Membranes | 12.9 pmol/mg protein (in 10 mM Na⁺) |

Table 2: Selectivity Profile of this compound

| Comparison | Factor of Difference | Species | Experimental Condition | Reference |

| DAT vs. NET Uptake Inhibition | 18-90 times more potent at DAT | Rat/Mouse | Varies | |

| DAT vs. SERT Uptake Inhibition | 85-300 times more potent at DAT | Rat/Mouse | Varies | |

| DAT vs. NET Binding Affinity | ~150-fold lower affinity for NET | Rat | [³H]desipramine binding |

Table 3: In Vivo and Ex Vivo Efficacy of this compound

| Parameter | Value | Species | Administration | Reference |

| ID₅₀ (DA Uptake Inhibition) | 8.1 mg/kg | Rat | i.p. (30 min post-administration) | |

| Onset of Action | < 10 minutes | Rat | 10 mg/kg i.p. | |

| Duration of Action | > 5 hours | Rat | 10 mg/kg i.p. |

Mechanism of Action

This compound acts as a competitive inhibitor at the dopamine transporter. Its mechanism involves a two-step process where an initial collision complex is formed, which then slowly isomerizes to a more stable, and likely irreversible, complex. This interaction physically occludes the transporter, preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The binding of this compound to DAT is sodium-dependent.

Mechanism of this compound action at the dopaminergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay for DAT Affinity

This protocol is adapted from descriptions of [³H]this compound binding studies.

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for the dopamine transporter in brain tissue.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

[³H]this compound (radioligand)

-

Unlabeled this compound or a suitable displacer (e.g., mazindol) for non-specific binding determination

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In assay tubes, combine:

-

Aliquots of the membrane preparation (50-100 µg of protein).

-

Increasing concentrations of [³H]this compound (e.g., 0.1 to 10 nM) for saturation experiments.

-

For non-specific binding, add a high concentration of unlabeled this compound or mazindol (e.g., 10 µM).

-

Bring the final volume to 1 mL with Assay Buffer.

-

-

Incubate the tubes at room temperature (or specified temperature) for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 5 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This protocol is based on methodologies for measuring [³H]dopamine uptake in synaptosomes.

Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting dopamine uptake into presynaptic terminals.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4

-

Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4

-

[³H]Dopamine

-

This compound

-

A non-specific uptake blocker (e.g., cocaine at a high concentration)

-

Glass fiber filters, scintillation fluid

-

Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter, shaking water bath

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh striatal tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the synaptosomal pellet in ice-cold Uptake Buffer.

-

Determine the protein concentration.

-

-

Uptake Assay:

-

Aliquot the synaptosomal suspension into assay tubes.

-

Add varying concentrations of this compound to the tubes to generate a dose-response curve. Include a vehicle control (for total uptake) and a non-specific uptake control (e.g., 500 µM cocaine).

-

Pre-incubate the tubes at 37°C for 10 minutes in a shaking water bath.

-

Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

-

Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.

-

-

Termination and Counting:

-

Terminate the reaction by adding 1 mL of ice-cold Uptake Buffer followed by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the counts in the presence of the non-specific blocker from all other samples.

-

Plot the percent inhibition of specific uptake against the log concentration of this compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Workflow for a synaptosomal dopamine uptake assay.

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis to measure extracellular dopamine levels following this compound administration, based on established methods.

Objective: To assess the effect of systemically administered this compound on extracellular dopamine concentrations in a specific brain region (e.g., striatum) of a live animal.

Materials:

-

Live rodent (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Surgical tools

-

Artificial cerebrospinal fluid (aCSF)

-

This compound solution for injection (e.g., i.p.)

-

Automated infusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., striatum).

-

Slowly lower the microdialysis probe to the desired coordinates and secure it in place.

-

-

Probe Perfusion and Baseline Collection:

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow the animal to recover and the probe to stabilize for a period (e.g., 2-4 hours).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

Analyze the dopamine content of these baseline samples using HPLC-ED to establish a stable baseline.

-

-

Drug Administration and Sample Collection:

-

Administer this compound (e.g., 10 mg/kg, i.p.).

-

Continue to collect dialysate samples at the same regular intervals for several hours post-injection.

-

-

Analysis:

-

Analyze the dopamine concentration in all collected dialysate samples using HPLC-ED.

-

Express the post-injection dopamine levels as a percentage of the pre-injection baseline.

-

Plot the percentage change in extracellular dopamine over time to visualize the effect of this compound.

-

Conclusion

This compound is a cornerstone pharmacological tool for the study of the dopamine system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation of dopaminergic signaling in a variety of experimental paradigms. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations into the multifaceted roles of dopamine in health and disease.

References

- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 2. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of GBR 12783: A Technical Guide for Neuroscience Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783, a diaryl-piperazine derivative, is a potent and highly selective dopamine reuptake inhibitor (DRI) that has been instrumental in preclinical neuroscience research for decades. Its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it a valuable tool for elucidating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, in vitro and in vivo effects, and detailed experimental protocols for its characterization.

Mechanism of Action and Binding Profile

This compound exerts its effects by binding to the dopamine transporter, thereby blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This action leads to an increase in the extracellular concentration and duration of dopamine, resulting in enhanced dopaminergic neurotransmission.

Binding Kinetics and Selectivity

The interaction of this compound with the dopamine transporter is complex, involving a two-step mechanism. Initially, a rapid, low-affinity binding occurs, which is followed by a slower isomerization to a more stable, high-affinity complex. This kinetic profile may contribute to its potent and long-lasting effects in vivo.

| Parameter | Value | Species/Tissue | Reference |

| IC50 (Dopamine Uptake Inhibition) | 1.8 nM | Rat Striatal Synaptosomes | [1] |

| Kd ([3H]this compound Binding) | 1.6 nM | Rat Striatal Membranes | [2] |

| Selectivity (vs. NET) | ~150-fold lower affinity for NET | Rat Cortex vs. Striatum | [2] |

| Selectivity (vs. SERT & NET) | 18-90 times less effective against NE uptake and 85-300 times less effective against 5HT uptake | Rat or Mouse | [1] |

Note: IC50 and Kd values can vary depending on the experimental conditions, such as tissue preparation and radioligand used.

Downstream Signaling Pathways

The inhibition of dopamine reuptake by this compound leads to the activation of downstream intracellular signaling cascades, primarily through the enhanced stimulation of dopamine D1 and D2 receptors. A key pathway affected is the Extracellular signal-Regulated Kinase (ERK) pathway. The blockade of DAT by this compound has been shown to induce the phosphorylation of ERK, particularly in D1 receptor-expressing striatonigral neurons[3]. This activation of ERK is a crucial step in the molecular adaptations that underlie the behavioral effects of dopamine reuptake inhibitors.

Caption: Downstream signaling cascade following DAT inhibition by this compound.

In Vivo Pharmacological Effects

The potent and selective inhibition of dopamine reuptake by this compound translates to a range of behavioral effects in animal models.

-

Locomotor Activity: Administration of this compound and its analogs, like GBR 12909, generally leads to a dose-dependent increase in locomotor activity. This effect is a hallmark of drugs that enhance central dopamine neurotransmission.

-

Cognitive Enhancement: this compound has been shown to improve performance in learning and memory tasks. For instance, it enhances retention in inhibitory avoidance tasks and has been found to increase hippocampal acetylcholine release, suggesting a complex interplay between the dopaminergic and cholinergic systems in mediating its cognitive effects.

-

Drug Discrimination: In drug discrimination paradigms, animals can be trained to distinguish the subjective effects of this compound from saline. This model is useful for assessing the abuse potential and mechanism of action of novel compounds.

-

Self-Administration: While data on this compound self-administration is limited, related compounds like GBR 12909 are self-administered by laboratory animals, indicating a potential for reinforcement and abuse liability.

Experimental Protocols

Radioligand Binding Assay for DAT Affinity

This protocol determines the binding affinity (Ki) of this compound for the dopamine transporter using a competitive binding assay with a radiolabeled ligand such as [3H]WIN 35,428 or [3H]GBR 12935.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand ([3H]WIN 35,428 or [3H]GBR 12935)

-

Unlabeled this compound

-

Nonspecific binding agent (e.g., 10 µM cocaine or mazindol)

-

Scintillation cocktail and counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. For determining nonspecific binding, add the nonspecific binding agent instead of this compound.

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Materials:

-

Rat striatal tissue

-

Sucrose buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer buffer

-

[3H]Dopamine

-

This compound

-

Nonspecific uptake inhibitor (e.g., mazindol or benztropine)

-

Scintillation counter and cocktail

-

Filtration apparatus

Procedure:

-

Synaptosome Preparation: Homogenize striatal tissue in sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.

-

Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer with varying concentrations of this compound or vehicle.

-

Uptake Initiation: Add a fixed concentration of [3H]Dopamine to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Counting and Analysis: Measure the radioactivity retained by the synaptosomes and calculate the IC50 value for this compound's inhibition of dopamine uptake.

Caption: Workflow for a synaptosomal dopamine uptake assay.

In Vivo Microdialysis for Acetylcholine Release

This protocol measures the effect of this compound on extracellular acetylcholine levels in a specific brain region, such as the hippocampus.

Materials:

-

Anesthetized rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rat using a stereotaxic frame.

-

Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect baseline dialysate samples.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

-

Data Interpretation: Compare the post-drug acetylcholine levels to the baseline levels to determine the effect of this compound.

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the intricacies of the dopamine system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation of dopaminergic signaling in a variety of experimental contexts. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in neuroscience research and drug development, ultimately contributing to a deeper understanding of dopamine's role in brain function and disease.

References

GBR 12783: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GBR 12783, a potent and selective dopamine reuptake inhibitor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Chemical and Physical Data

This compound, a member of the 1,4-dialkylpiperazine class, is a valuable tool for neuroscience research, particularly in studies related to dopaminergic systems. The following table summarizes its key quantitative data.

| Property | Value | Notes |

| CAS Number | 67469-57-2 | Dihydrochloride |

| 145428-33-7 | (E)-isomer free base | |

| Molecular Formula | C₂₈H₃₂N₂O | Free Base |

| C₂₈H₃₂N₂O · 2HCl | Dihydrochloride | |

| Molecular Weight | 412.58 g/mol | Free Base |

| 485.5 g/mol | Dihydrochloride |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily by acting as a selective and potent inhibitor of the dopamine transporter (DAT). By blocking DAT, this compound increases the extracellular concentration and prolongs the signaling of dopamine in the synaptic cleft.

The binding of this compound to the dopamine transporter is a complex process. Evidence suggests a two-step mechanism: an initial rapid binding event is followed by a slower conformational change of the transporter-inhibitor complex, leading to a more stable interaction[1]. The binding and inhibitory potency of this compound are influenced by the ionic environment, with sodium ions playing a critical role[2].

The inhibition of dopamine reuptake by this compound leads to the enhanced activation of post-synaptic dopamine receptors, primarily D1 and D2 receptors. This triggers downstream intracellular signaling cascades. Notably, administration of this compound has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in dopamine D1 receptor-expressing striatal neurons[3]. This suggests the involvement of the Ras/Raf/MEK/ERK (MAPK) pathway, a critical signaling cascade involved in neuronal plasticity, gene expression, and survival. The activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP Response Element-Binding protein (CREB), which in turn can modulate the expression of genes involved in long-term neuronal changes.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with this compound.

In Vitro Dopamine Uptake Assay

This protocol outlines the measurement of [³H]dopamine uptake in rat striatal synaptosomes to determine the inhibitory potency of this compound[4][5].

1. Preparation of Synaptosomes:

-

Male Wistar rats (150-200g) are euthanized, and the striata are rapidly dissected on ice.

-

The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The resulting supernatant is then centrifuged at 17,000 x g for 20 minutes at 4°C.

-

The pellet, containing the synaptosomes, is resuspended in a Krebs-Ringer phosphate buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 0.75 mM CaCl₂, 15.4 mM sodium phosphate, and 11.1 mM glucose.

2. Dopamine Uptake Assay:

-

Synaptosomal aliquots (approximately 100 µg of protein) are pre-incubated for 10 minutes at 37°C in the Krebs-Ringer buffer in the presence of a monoamine oxidase inhibitor (e.g., 10 µM pargyline) to prevent dopamine degradation.

-

Various concentrations of this compound or vehicle are added to the synaptosomal suspension and incubated for an additional 10 minutes.

-

The uptake reaction is initiated by the addition of [³H]dopamine (final concentration, e.g., 10 nM).

-

The incubation is carried out for a short period (e.g., 3-5 minutes) at 37°C to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are immediately washed three times with 5 mL of ice-cold buffer.

-

Non-specific uptake is determined in the presence of a high concentration of a standard dopamine uptake inhibitor (e.g., 10 µM benztropine) or by conducting the assay at 0-4°C.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The inhibitory concentration 50 (IC₅₀) value for this compound is determined by non-linear regression analysis of the concentration-response curve.

Passive Avoidance Test

This protocol describes a one-trial passive avoidance test in rats to assess the effects of this compound on learning and memory.

1. Apparatus:

-

A two-compartment passive avoidance apparatus is used, consisting of a brightly lit "safe" compartment and a dark "aversive" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

2. Habituation:

-

On the day before the training, each rat is placed in the lit compartment for a period (e.g., 60 seconds) to habituate to the apparatus. The guillotine door remains closed.

3. Training (Acquisition Trial):

-

On the training day, rats are administered this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle a set time (e.g., 30 minutes) before the trial.

-

Each rat is placed in the lit compartment. After an acclimatization period (e.g., 10 seconds), the guillotine door is opened.

-

The latency to enter the dark compartment (all four paws inside) is recorded.

-

Once the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The rat is then immediately removed from the apparatus and returned to its home cage.

4. Testing (Retention Trial):

-

24 hours after the training trial, the rat is placed back into the lit compartment.

-

The guillotine door is opened, and the latency to enter the dark compartment is recorded, up to a maximum cut-off time (e.g., 300 seconds).

-

No foot shock is delivered during the testing trial.

-

An increased latency to enter the dark compartment during the retention trial is indicative of improved memory of the aversive experience.

5. Data Analysis:

-

The step-through latencies from the training and testing trials are recorded.

-

Statistical analysis (e.g., Mann-Whitney U test or t-test) is used to compare the latencies between the this compound-treated and vehicle-treated groups.

Forced Swim Test

The forced swim test is used to assess antidepressant-like activity in rodents. This protocol is adapted for mice.

1. Apparatus:

-

A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

2. Pre-test Session (Habituation):

-

On the first day, each mouse is placed in the cylinder for a 15-minute habituation session. This is done to induce a state of immobility on the subsequent test day.

-

After the session, the mouse is removed, dried with a towel, and returned to its home cage.

3. Test Session:

-

24 hours after the pre-test session, mice are administered this compound or vehicle at a specified time (e.g., 30-60 minutes) before the test.

-

Each mouse is placed in the cylinder for a 6-minute test session.

-

The session is video-recorded for later analysis.

-

The behavior of the mouse is scored during the last 4 minutes of the session. The primary behaviors scored are:

-

Immobility: The mouse remains floating in the water, making only small movements necessary to keep its head above water.

-

Mobility: The mouse is actively swimming, climbing, or diving.

-

4. Data Analysis:

-

The total duration of immobility during the 4-minute observation period is calculated.

-

A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility times between groups.

References

- 1. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific binding of [3H]this compound to the dopamine neuronal carrier included in polarized membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The GBR Series: A Technical Guide to a Seminal Class of Dopamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The GBR series of compounds, most notably GBR-12909 (Vanoxerine) and GBR-12935, represents a pivotal class of piperazine-based derivatives renowned for their high potency and selectivity as dopamine reuptake inhibitors. Originally synthesized in the late 1970s by the Dutch pharmaceutical company Gist-Brocades, these compounds were initially investigated as potential antidepressants. However, their unique pharmacological profile, particularly their robust interaction with the dopamine transporter (DAT), later positioned them as invaluable research tools and potential therapeutic agents for cocaine addiction.[1] This technical guide provides an in-depth exploration of the discovery, history, structure-activity relationships (SAR), and key experimental methodologies associated with the GBR series.

Discovery and History

The journey of the GBR series began with the synthesis of GBR-12909 in the late 1970s during a research program at Gist-Brocades aimed at developing novel antidepressants. While its antidepressant efficacy was explored in Europe, its potent and selective inhibition of dopamine uptake garnered significant attention within the neuroscience community. In 1985, Berger and colleagues reported the development of [3H]GBR-12935, the radiolabeled analog of GBR-12909, as a high-affinity ligand for labeling the dopamine transport complex. This was a landmark development, as it provided a powerful tool to map the distribution of dopaminergic neurons and quantify the density of dopamine transporters in the brain.

The recognition of the central role of the dopamine transporter in the reinforcing effects of cocaine led to the hypothesis, proposed in 1989, that GBR-12909 could serve as a potential treatment for cocaine addiction. This spurred extensive research into its efficacy as a substitution therapy, with the rationale that a long-acting DAT inhibitor could normalize dopamine levels and reduce cocaine craving without producing the same abuse liability. While clinical development of Vanoxerine for this indication was ultimately halted due to concerns about QTc prolongation, the GBR series continues to be a cornerstone in the study of dopamine transporter function and the development of novel DAT inhibitors.

Mechanism of Action: Targeting the Dopamine Transporter

The primary mechanism of action for the GBR series of compounds is the competitive inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron, thereby terminating dopaminergic neurotransmission. By binding to the DAT, GBR compounds block this reuptake process, leading to an increase in the extracellular concentration and duration of action of dopamine.

Studies have indicated that GBR compounds and cocaine, another potent DAT inhibitor, may interact with different binding sites on the transporter, suggesting distinct mechanisms of inhibition. This difference in binding may contribute to the "atypical" behavioral profile of GBR compounds, which exhibit less abuse potential than cocaine. The interaction of GBR compounds with the DAT is complex and has been a subject of extensive research, including investigations into potential allosteric modulation of the transporter.

Quantitative Data: Binding Affinities and Transporter Selectivity

The pharmacological profile of the GBR series is characterized by high-affinity binding to the dopamine transporter and significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters. The following tables summarize key quantitative data for GBR-12909, GBR-12935, and selected analogs.

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Reference(s) |

| GBR-12909 | 7.92 | 590 | 70.2 | 74.5 | 8.9 | |

| GBR-12935 | 7.14 | 620 | 71.9 | 86.8 | 10.1 | |

| Analogue 1 | 4.1 | >10,000 | 327 | >2439 | 79.8 | |

| Analogue 2 | 3.7 | >10,000 | 300 | >2703 | 81.1 | |

| Analogue 3 | 6.6 | 338 | >10,000 | 51.2 | >1515 |

Table 1: Comparative Binding Affinities (Kᵢ) of GBR Compounds for Human Monoamine Transporters.

| Compound | Dopamine Uptake IC₅₀ (nM) | Serotonin Uptake IC₅₀ (nM) | Norepinephrine Uptake IC₅₀ (nM) | Reference(s) |

| GBR-12909 | 14 | 6100 | >10,000 | |

| GBR-12935 | 6.0 | >10,000 | >10,000 | |

| Cocaine | 255 | 320 | 280 |

Table 2: Comparative Inhibition of Monoamine Uptake (IC₅₀) by GBR Compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of the GBR series has been extensively explored to understand the molecular determinants of their potency and selectivity. The core structure consists of a central piperazine ring, a diphenylmethoxyethyl moiety, and a phenylpropyl group.

Key SAR findings include:

-

Diphenylmethoxy Moiety: The presence and substitution of the two phenyl rings are critical for high affinity. Fluorine substitution at the 4-position of both phenyl rings (as in GBR-12909) generally enhances DAT affinity and selectivity compared to the unsubstituted analog (GBR-12935).

-

Piperazine Ring: Modifications to the piperazine ring, such as replacement with other heterocyclic systems like 2,6-dioxopiperazine, often lead to a decrease in DAT binding affinity.

-

Phenylpropyl Moiety: The length and substitution of the N-alkyl chain significantly influence potency and selectivity. The 3-phenylpropyl group is optimal for high DAT affinity. Substituents on the phenyl ring of this moiety can modulate affinity for DAT and SERT.

Experimental Protocols

[³H]GBR-12935 Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

-

Cell Membranes: Prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]GBR-12935.

-

Non-specific Binding Control: 10 µM Mazindol or 10 µM GBR-12909.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of the test compound, and a fixed concentration of [³H]GBR-12935 (typically 1-2 nM).

-

Initiation: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

-

Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]GBR-12935 (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Dopamine Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).

Materials:

-

Synaptosomes: Prepared from the striatum of rodent brains.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer containing appropriate salts, glucose, and pargyline (to inhibit monoamine oxidase).

-

Test Compounds: Dissolved in an appropriate vehicle.

-

Instrumentation: Microcentrifuge tubes, water bath, cell harvester or filtration manifold, liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize striatal tissue in sucrose buffer and isolate synaptosomes through differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

-

Uptake Initiation: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Stop the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer. Alternatively, terminate by adding ice-cold buffer and pelleting the synaptosomes by centrifugation.

-

Quantification: Lyse the synaptosomes and measure the amount of accumulated [³H]Dopamine using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC₅₀).

Mandatory Visualizations

Caption: Dopamine signaling pathway and the inhibitory action of GBR compounds on the dopamine transporter (DAT).

Caption: Experimental workflow for a synaptosomal dopamine uptake inhibition assay.

Caption: Structure-Activity Relationship (SAR) of the GBR series of compounds.

References

GBR 12783: An In-Depth Technical Guide on its Effects on Hippocampal Acetylcholine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

GBR 12783 is a well-characterized neuropharmacological tool compound known for its high affinity and selectivity as a dopamine transporter (DAT) inhibitor.[1] By blocking the reuptake of dopamine from the synaptic cleft, this compound effectively increases the concentration and duration of action of synaptic dopamine. The hippocampus, a brain region critical for learning and memory, receives cholinergic inputs primarily from the medial septum and diagonal band of Broca.[2][3][4] Emerging evidence indicates a significant modulatory role of the dopaminergic system on this septo-hippocampal cholinergic pathway. A key study by Bonnet and Costentin (1998) demonstrated that this compound administration in rats improves performance in memory tasks and concurrently increases hippocampal acetylcholine release, suggesting a functional link between dopamine uptake inhibition and cholinergic activity in this critical brain region.[5] This guide delves into the mechanisms and methodologies for studying this interaction.

Quantitative Data on Dopaminergic Modulation of Hippocampal Acetylcholine Release

While the precise percentage increase in hippocampal acetylcholine release induced by this compound is not detailed in the available literature, studies using direct dopamine receptor agonists and antagonists provide valuable comparative data. The following tables summarize the effects of various dopaminergic compounds on hippocampal acetylcholine release, as measured by in vivo microdialysis.

Table 1: Effects of Dopamine D1 Receptor Agonists on Hippocampal Acetylcholine Release

| Compound | Dose/Concentration | Animal Model | Percent Change in ACh Release | Reference |

| A-77636 | 4 µmol/kg s.c. | Rat | > 230% increase | |

| SKF 38393 | 10 µM - 100 µM (local infusion) | Rat | Concentration-dependent increase |

Table 2: Effects of Dopamine D2 Receptor Agonists and Antagonists on Hippocampal Acetylcholine Release

| Compound | Class | Dose/Concentration | Animal Model | Effect on ACh Release | Reference |

| Quinpirole | D2 Agonist | 1–10 µM (local infusion) | Rat | No direct effect | |

| Sulpiride | D2 Antagonist | 1–10 µM (local infusion) | Rat | No direct effect | |

| Amisulpride/Sulpiride | D2/D3 Antagonist | Low doses | Human | May increase DA release via presynaptic autoreceptor blockade | |

| Remoxipride | D2 Antagonist | 10 mg/kg, s.c. | Rat | ~50% increase in striatal ACh | |

| L-sulpiride | D2 Antagonist | 50 mg/kg, i.p. | Rat | ~50% increase in striatal ACh |

Note: Data from striatal studies are included to provide a broader context of D2 receptor modulation of acetylcholine release, as direct hippocampal data for some compounds are limited.

Experimental Protocols

The following section details a synthesized, comprehensive protocol for conducting in vivo microdialysis experiments to measure acetylcholine release in the hippocampus of rats. This protocol is based on established methodologies reported in the scientific literature.

Animal Model and Surgical Procedure

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Stereotaxic Surgery:

-

Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target coordinates for the dorsal hippocampus. Typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the dura.

-

Implant a guide cannula (e.g., 22-gauge) just above the target site and secure it to the skull with dental cement and jeweler's screws.

-

Insert a dummy cannula into the guide cannula to prevent blockage.

-

Allow the animals to recover for at least 5-7 days post-surgery.

-

In Vivo Microdialysis

-

Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane length).

-

Perfusion:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min, using a microinfusion pump.

-

The aCSF composition should mimic the ionic composition of the brain's extracellular fluid (e.g., in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2).

-

To enhance acetylcholine recovery and prevent its degradation, an acetylcholinesterase inhibitor such as neostigmine (e.g., 0.1-1 µM) is often included in the perfusate.

-

-

Sample Collection:

-

Allow a stabilization period of at least 60-90 minutes after probe insertion before collecting baseline samples.

-

Collect dialysate samples at regular intervals, typically every 15-20 minutes, into vials containing a small amount of acetic acid to prevent acetylcholine degradation.

-

After establishing a stable baseline (at least three consecutive samples with less than 15% variation), administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

-

Continue collecting samples for at least 2-3 hours post-injection.

-

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Subsequently, section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe.

Acetylcholine Analysis by HPLC-ECD

-

Principle: High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) is a highly sensitive method for quantifying acetylcholine in microdialysate samples.

-

Chromatographic Separation:

-

Inject a small volume (e.g., 10-20 µL) of the dialysate onto a reverse-phase HPLC column.

-

The mobile phase typically consists of a phosphate buffer containing an ion-pairing reagent to retain acetylcholine and choline on the column.

-

-

Post-Column Enzymatic Reaction:

-

The eluent from the column is passed through an immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase.

-

Acetylcholinesterase hydrolyzes acetylcholine to choline and acetate.

-

Choline oxidase then oxidizes choline to betaine and hydrogen peroxide.

-

-

Electrochemical Detection:

-

The hydrogen peroxide produced is detected at a platinum electrode set at an oxidizing potential (e.g., +500 mV).

-

The resulting electrical signal is proportional to the concentration of acetylcholine in the sample.

-

-

Quantification: A standard curve is generated using known concentrations of acetylcholine to quantify the amount in the collected samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow.

Caption: Proposed signaling pathway for this compound-induced increase in hippocampal acetylcholine release.

Caption: Experimental workflow for in vivo microdialysis study of this compound effects on hippocampal acetylcholine.

Discussion and Conclusion

The selective dopamine uptake inhibitor this compound has been shown to enhance cognitive performance in tasks dependent on the hippocampus, an effect that is correlated with an increase in hippocampal acetylcholine release. Although the precise magnitude of this increase is not publicly documented, the underlying mechanism is believed to involve the modulation of cholinergic neuron activity by elevated synaptic dopamine levels.

The proposed signaling pathway suggests that by inhibiting the dopamine transporter, this compound increases the availability of dopamine in the hippocampus. This dopamine can then act on D1 and D2 receptors located on cholinergic terminals or on interneurons that modulate cholinergic activity. Evidence suggests that D1 receptor activation stimulates acetylcholine release, while D2 receptor activation may have an inhibitory effect. The net effect of increased dopamine tone following this compound administration appears to be a facilitation of acetylcholine release, likely through a dominant effect on D1 receptors or other complex polysynaptic mechanisms.

The detailed experimental protocols provided in this guide offer a robust framework for researchers aiming to investigate the effects of this compound or other dopaminergic compounds on hippocampal acetylcholine release. The use of in vivo microdialysis coupled with HPLC-ECD analysis remains the gold standard for such studies, providing high sensitivity and temporal resolution.

References

- 1. The potent and selective dopamine D1 receptor agonist A-77636 increases cortical and hippocampal acetylcholine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholine in the hippocampus: problems and achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intrinsic Cholinergic Neurons in the Hippocampus: Fact or Artifact? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells [frontiersin.org]

- 5. Frontiers | Hippocampal “cholinergic interneurons” visualized with the choline acetyltransferase promoter: anatomical distribution, intrinsic membrane properties, neurochemical characteristics, and capacity for cholinergic modulation [frontiersin.org]

Investigating the Psychostimulant Properties of GBR 12783: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, an aryl 1,4-dialk(en)ylpiperazine derivative, is a potent and selective dopamine reuptake inhibitor.[1] Its high affinity and specificity for the dopamine transporter (DAT) make it a significant tool in neuropharmacological research and a molecule of interest in the development of treatments for conditions involving dopaminergic dysfunction. This technical guide provides an in-depth overview of the psychostimulant properties of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant experimental workflows.

Mechanism of Action: Dopamine Transporter Inhibition

This compound exerts its psychostimulant effects primarily by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This action leads to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

Dopamine Signaling Pathway and this compound Interaction

The following diagram illustrates the normal process of dopamine signaling and the mechanism by which this compound interferes with this process.

Caption: Dopamine signaling pathway and the inhibitory action of this compound on the dopamine transporter.

Quantitative Data

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: In Vitro Dopamine Uptake Inhibition

| Preparation | Species | IC50 (nM) | Reference |

| Striatal Synaptosomes | Rat | 1.8 | [1][3] |

| Striatal Synaptosomes | Mouse | 1.2 |

Table 2: Ex Vivo Dopamine Uptake Inhibition

| Brain Region | Species | Administration Route | ID50 (mg/kg) | Time Post-Administration | Reference |

| Striatum | Rat | Intraperitoneal (i.p.) | 8.1 | 30 minutes |

Table 3: Behavioral Effects in Rodents

| Behavioral Assay | Species | Administration Route | Dose Range (mg/kg) | Key Finding | Reference |

| Conditioned Place Preference | Rat | i.p. | 2.5 - 20 | All doses produced a conditioned place preference. | |

| Locomotor Activity | Mouse | i.p. | 5 - 7.5 | Increased locomotor activity. | |

| Passive Avoidance Test | Rat | i.p. | 10 | Improved retention performance. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to investigate the psychostimulant properties of this compound.

Dopamine Uptake Assay (In Vitro)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Caption: Experimental workflow for an in vitro dopamine uptake assay.

Methodology:

-

Synaptosome Preparation: Striatal tissue from rodents is homogenized in a suitable buffer. The homogenate is then subjected to centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals. The resulting pellet is resuspended.

-

Incubation: The prepared synaptosomes are pre-incubated with varying concentrations of this compound or a vehicle control. Following this, a known concentration of radiolabeled dopamine (e.g., [3H]dopamine) is added to the mixture. The incubation is carried out at 37°C for a short period.

-

Termination and Measurement: The uptake of [3H]dopamine is terminated by rapid filtration through glass fiber filters. The filters are then washed to remove any unbound radioactivity. The amount of radioactivity trapped on the filters, representing the [3H]dopamine taken up by the synaptosomes, is quantified using liquid scintillation counting. The IC50 value is then calculated, which is the concentration of this compound that inhibits 50% of the specific dopamine uptake.

Locomotor Activity Study

This in vivo assay assesses the stimulant effects of a compound on spontaneous movement in rodents.

Caption: Workflow for a typical locomotor activity study.

Methodology:

-

Acclimation: Animals, typically mice or rats, are habituated to the testing room and the locomotor activity chambers for a period before the experiment to reduce novelty-induced hyperactivity.

-

Drug Administration: Animals are administered this compound or a vehicle control, usually via intraperitoneal (i.p.) injection.

-

Testing: Immediately or after a predetermined time following injection, the animals are placed individually into automated locomotor activity chambers. These chambers are equipped with infrared beams or video tracking systems to monitor and record the animal's movements.

-

Data Recording: Horizontal and vertical movements are recorded for a specified duration.

-

Data Analysis: The collected data is analyzed to quantify various parameters of locomotor activity, such as total distance traveled, number of horizontal and vertical movements, and time spent in specific zones of the chamber.

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to measure the rewarding or aversive properties of a drug.

Caption: Workflow for a conditioned place preference experiment.

Methodology:

-

Pre-Conditioning Phase: On the first day, animals are placed in a two-compartment apparatus with distinct visual and tactile cues and are allowed to freely explore both compartments. The time spent in each compartment is recorded to establish any baseline preference.

-

Conditioning Phase: This phase typically occurs over several days. On drug conditioning days, animals are administered this compound and are immediately confined to one of the compartments (e.g., the initially non-preferred one). On alternate days, they receive a vehicle injection and are confined to the opposite compartment.

-

Post-Conditioning (Test) Phase: After the conditioning phase, the animals, in a drug-free state, are once again allowed to freely explore both compartments. The time spent in each compartment is measured. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine system in various physiological and pathological processes. Its high potency and selectivity as a dopamine reuptake inhibitor make it a benchmark compound in the study of psychostimulant effects. The data and protocols presented in this guide offer a comprehensive resource for researchers in neuroscience and drug development, facilitating a deeper understanding of the psychostimulant properties of this compound and its potential therapeutic applications.

References

GBR 12783 Binding Affinity for the Dopamine Transporter: A Technical Guide

Introduction

GBR 12783, a derivative of the aryl 1,4-dialk(en)ylpiperazine class, is a potent and highly selective inhibitor of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Due to its high affinity and selectivity, this compound serves as an invaluable pharmacological tool for researchers studying the function and regulation of the dopamine transporter, as well as the broader implications of dopamine signaling in various neurological and psychiatric conditions. This technical guide provides an in-depth overview of the binding affinity of this compound for the DAT, detailing the quantitative binding parameters, the experimental protocols used for their determination, and the underlying molecular interactions.

Binding Affinity Profile of this compound

The affinity of this compound for the dopamine transporter has been characterized using various in vitro assays, yielding key quantitative metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values collectively demonstrate the compound's high-affinity interaction with the DAT. A lower value for these parameters indicates a higher binding affinity.[1]

The binding of this compound is competitive with dopamine, meaning it binds to the same site on the transporter as the endogenous substrate.[2] Studies have also revealed a time-dependent nature of its inhibition, suggesting a two-step mechanism. An initial, rapid-binding event forms a transporter-inhibitor complex (TI), which then slowly transitions to a more stable, longer-lasting complex (TI*).[3] This results in an inhibition that increases with the duration of exposure.[3]

Quantitative Binding Data

The following table summarizes the experimentally determined binding affinity values for this compound at the dopamine transporter from various studies.

| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |

| IC50 | 1.8 nM | Rat Striatal Synaptosomes | Inhibition of [3H]Dopamine uptake. | [2] |

| IC50 | 1.85 ± 0.1 nM | Rat Striatal Synaptosomes | Inhibition of [3H]Dopamine uptake with preincubation. | |

| IC50 | 25 ± 3.5 nM | Rat Striatal Synaptosomes | Inhibition of [3H]Dopamine uptake without preincubation. | |

| Ki | ≥ 20 nM | Rat Striatal Synaptosomes | For the initial transporter-inhibitor complex (TI). | |

| Ki | ≤ 5 nM | Rat Striatal Synaptosomes | For the isomerized, more stable complex (TI). | |

| Kd | 0.23 nM | Rat Striatal Membranes | [3H]this compound binding in 10 mM Na+ medium at 0°C. | |

| Bmax | 12.9 pmol/mg protein | Rat Striatal Membranes | [3H]this compound binding in 10 mM Na+ medium at 0°C. | |

| Bmax | 8-10 pmol/mg protein | Rat Striatal Synaptosomes | [3H]this compound binding. |

Note: IC50 values can be influenced by experimental conditions, such as substrate concentration. Ki and Kd are more direct measures of affinity.

Mechanism of Action at the Dopaminergic Synapse

This compound exerts its effect by directly blocking the dopamine transporter on the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged presence of dopamine in the synapse. The elevated synaptic dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound for the DAT is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that is known to bind to the DAT.

Detailed Methodology

-

Membrane Preparation :

-

Tissue rich in dopamine transporters, such as the rat striatum, is dissected and homogenized in a cold buffer solution.

-

The homogenate undergoes a series of centrifugations to isolate the cell membrane fraction, which contains the dopamine transporters. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay :

-

The assay is conducted in multiple tubes or a multi-well plate.

-

Each reaction contains:

-

A fixed concentration of the prepared cell membranes.

-

A fixed concentration of a suitable radioligand (e.g., [3H]this compound or [3H]WIN 35,428).

-

Varying concentrations of the unlabeled "competitor" compound (this compound).

-

-

To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, potent DAT inhibitor (e.g., mazindol or cocaine) to saturate all specific binding sites.

-

-

Incubation :

-

The reaction mixtures are incubated for a specific duration (e.g., 2 hours) at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium. Ionic conditions, particularly the concentration of sodium (Na+), are critical as they can significantly influence ligand affinity.

-

-

Separation and Quantification :

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B). This step separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on each filter is measured using a liquid scintillation counter.

-

-

Data Analysis :

-

Specific Binding is calculated by subtracting the non-specific binding (counts from the tubes with the saturating inhibitor) from the total binding (counts from all other tubes).

-

The specific binding data is plotted against the logarithm of the competitor (this compound) concentration. This generates a sigmoidal dose-response curve.

-

The IC50 value is determined from this curve; it is the concentration of this compound that displaces 50% of the specifically bound radioligand.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Central Binding of Tritiated GBR 12783: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo central binding of tritiated GBR 12783 ([³H]this compound), a highly selective and potent dopamine transporter (DAT) inhibitor. This document details the experimental protocols for its use in preclinical neuroimaging and pharmacological studies, presents available binding data, and illustrates the underlying neurochemical pathways.

Introduction to [³H]this compound

This compound, or 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, is a diarylpiperazine derivative that exhibits high affinity and selectivity for the dopamine transporter.[1] When radiolabeled with tritium ([³H]), it becomes a valuable tool for the in vivo and in vitro labeling of the DAT.[1] Its primary application in neuroscience research is to quantify the density and occupancy of dopamine transporters in various brain regions, providing insights into the integrity of the dopaminergic system and the pharmacodynamics of novel therapeutic agents.